N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide

Description

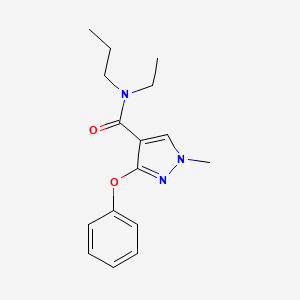

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique combination of ethyl, methyl, phenoxy, and propyl groups attached to the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No. |

477697-75-9 |

|---|---|

Molecular Formula |

C16H21N3O2 |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

N-ethyl-1-methyl-3-phenoxy-N-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C16H21N3O2/c1-4-11-19(5-2)16(20)14-12-18(3)17-15(14)21-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |

InChI Key |

PIVYMXBSKJTHKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C(=O)C1=CN(N=C1OC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

Introduction of Substituents: The ethyl, methyl, phenoxy, and propyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Pyrazole derivatives, including N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide, have been extensively studied for their anti-inflammatory effects. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

For instance, studies have shown that certain pyrazole derivatives exhibit significant activity in carrageenan-induced paw edema models in rats, suggesting their efficacy in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of active research. Various studies have demonstrated that these compounds can effectively inhibit the growth of a range of bacteria and fungi. For example, specific pyrazole derivatives have shown promising results against E. coli, Staphylococcus aureus, and Klebsiella pneumoniae in laboratory settings .

Table 1: Common Synthesis Techniques for Pyrazole Derivatives

Therapeutic Potential

Cancer Treatment

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, certain compounds have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) cells . This suggests that this compound may contribute to the development of novel cancer therapies.

Neuroprotective Effects

Emerging research is also investigating the neuroprotective properties of pyrazole derivatives. Initial findings suggest that these compounds may help mitigate neuroinflammation and protect neuronal cells from damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-ethyl-1-methyl-N-(4-(p-tolyloxy)benzyl)pyrazole-5-carboxamide

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide, a compound with the molecular formula and a molecular weight of approximately 287.36 g/mol, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.36 g/mol |

| LogP | 3.0845 |

| PSA | 47.36 Ų |

The compound exhibits anti-inflammatory and antioxidant properties, primarily through the inhibition of pro-inflammatory cytokines and oxidative stress markers. Research indicates that it may modulate pathways involving nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Biological Activities

-

Anti-inflammatory Activity

- In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .

- A comparative study demonstrated that this compound exhibited a lower IC50 value against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antioxidant Activity

- Antimicrobial Potential

Case Studies

Case Study 1: Anti-inflammatory Efficacy in Animal Models

In an experimental model involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to those of established NSAIDs. The results indicated a dose-dependent reduction in edema, supporting its potential therapeutic application in inflammatory conditions.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential clinical use .

Research Findings

Recent literature highlights several key findings related to the biological activity of this compound:

- Cytokine Inhibition : The compound effectively inhibits LPS-induced production of TNF-α and IL-6, demonstrating its role as an anti-inflammatory agent .

- Oxidative Stress Reduction : It has been reported to decrease levels of reactive oxygen species (ROS) in treated cells, indicating its antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.